8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
IUPAC Name |
8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-10-14(24)23-15(13-6-5-7-18-11-13)20-16(21-17(23)19-12)22-8-3-2-4-9-22/h5-7,10-11,15H,2-4,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUXBACZMVLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and piperidine derivatives, which are then subjected to cyclization reactions to form the pyrimido[1,2-a][1,3,5]triazinone core. Key steps may include:
Nucleophilic substitution: reactions to introduce the piperidine moiety.
Cyclization: reactions under acidic or basic conditions to form the triazinone ring.
Oxidation: or steps to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to improve yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
The compound 8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data tables.
Anticancer Activity
Research has indicated that compounds with similar structures can act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, derivatives of pyrimidine and pyridine have shown promise in targeting Bcr-Abl tyrosine kinase, relevant in chronic myeloid leukemia (CML) treatment .
Case Study:
A study on related compounds demonstrated their effectiveness against CML by inhibiting the Bcr-Abl fusion protein. The structural characteristics of these compounds, including the piperidine moiety, were essential for their binding affinity .
Neuropharmacological Potential
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Similar compounds have been explored as selective serotonin receptor agonists, which could lead to advancements in managing anxiety and depression .
Data Table: Neuropharmacological Studies
Antimicrobial Properties
Emerging studies suggest that pyrimidine derivatives possess antimicrobial properties. The incorporation of a piperidine ring may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.
Case Study:
A series of pyrimidine derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations. The structure-activity relationship indicated that modifications at the piperidine position could optimize antimicrobial efficacy .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates derived from piperidine and pyridine precursors. Techniques such as NMR spectroscopy and X-ray crystallography are employed for structural elucidation.
Synthesis Pathway
- Starting Materials: Pyridine derivatives and piperidine.
- Reactions:
- Condensation reactions to form the core structure.
- Cyclization processes to complete the triazine ring.
- Purification: Chromatography techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of 8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The target compound’s pyrimido[1,2-a][1,3,5]triazin-6-one core differs from analogs in the evidence, which include:
- Tetrahydroimidazo[1,2-a]pyridine (Evidences 1–3): These compounds lack the triazinone ring, instead featuring a partially saturated imidazo-pyridine system.
- Pyrimido[2,1-c][1,2,4]triazin-4-one (): This core has a different triazinone substitution pattern (positions 1,2,4 vs. 1,3,5), altering electronic properties.
- Pyrido[1,2-a]pyrimidin-4-one (): A pyridine-pyrimidinone fusion, distinct from the triazinone-containing target compound.
Substituent Effects
Key substituent comparisons:
Physical and Spectral Data
- Melting Points: The tetrahydroimidazo-pyridine derivatives (Evidences 1–3) exhibit melting points ranging from 162–245°C, influenced by substituents (e.g., nitro groups increase rigidity). The target compound’s melting point is unreported but may differ due to its triazinone core.
- Spectral Confirmation : All evidence compounds were validated via ¹H/¹³C NMR, IR, and HRMS, confirming structural integrity . The target compound’s spectral data are unavailable in the provided evidence.
Pharmacological Implications
- Compound : A pharmacopeial standard, indicating regulatory approval for therapeutic use, likely due to its fluorobenzisoxazole-piperidine motif, a common feature in antipsychotics .
Biological Activity
The compound 8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 908496-35-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 908496-35-5 |
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. A study investigating related pyridine derivatives found that they exhibited activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Given the presence of the pyridine moiety in our compound, it is plausible that it could exhibit similar antimicrobial effects.
Neuroprotective Effects
The piperidine ring present in the compound is known for its neuroprotective properties. Research on related compounds has demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The most potent inhibitors from related studies showed IC50 values below 20 μM against these enzymes.
While specific mechanisms for this compound are not well-documented, insights from similar compounds suggest several potential pathways:
- Kinase Inhibition : Compounds similar to this structure may inhibit tyrosine kinases involved in cancer progression.
- Enzyme Inhibition : The ability to inhibit AChE and BChE could contribute to neuroprotective effects.
- DNA Interaction : Some triazine derivatives show affinity for DNA binding, leading to apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A derivative structurally related to our compound was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value of approximately 15 μM. The study concluded that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a study on antimicrobial agents, a series of pyridine derivatives demonstrated promising activity against Mycobacterium tuberculosis. One particular derivative had an IC90 value indicating effective inhibition at low concentrations, suggesting that modifications on the piperidine or pyridine rings could enhance activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one, and how do reaction conditions impact yield?
- Methodology : A multi-step approach is typically employed, involving:
- Step 1 : Condensation of substituted pyrimidine precursors with triazine derivatives under reflux conditions (e.g., using DMF as solvent and EtN as a base).
- Step 2 : Cyclization via oxalyl chloride or similar reagents to form the fused pyrimido-triazinone core .
- Optimization : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess oxalyl chloride improves cyclization efficiency but requires careful quenching to avoid side reactions .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and pyridinyl aromatic protons (δ 7.2–8.5 ppm). Use 2D COSY and NOESY to confirm spatial proximity of substituents .
- 13C NMR : Identify carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons (δ 140–160 ppm) .
- HRMS Validation : Confirm molecular formula (e.g., CHNO) with <2 ppm mass error. Use ESI+ mode for ionization .
Q. What analytical methods are effective for detecting regioisomeric impurities during synthesis?
- HPLC : Utilize a C18 column (gradient: 10–90% MeCN in HO with 0.1% TFA) to separate regioisomers. Retention times vary by 1–2 minutes due to differences in polarity .
- X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing crystal packing and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
- SAR Studies :
- Piperidinyl Group : Replacing piperidine with morpholine reduces lipophilicity (logP decreases by ~0.5), impacting membrane permeability .
- Pyridinyl Substitution : Electron-withdrawing groups (e.g., -NO) at the 3-position enhance binding to kinase targets (IC < 100 nM) .
- Experimental Design : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from:
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 μM) or buffer pH (7.4 vs. 6.8) .
- Compound Purity : Validate purity via HPLC before testing; impurities >2% can skew results .
- Resolution : Replicate studies under standardized conditions (e.g., Eurofins Panlabs protocol) and report full experimental parameters .
Q. What in silico methods predict binding affinity with biological targets like kinases?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues (e.g., hinge region Lys89 in CDK2) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. How can stable formulations be designed for in vivo pharmacokinetic studies?
- Excipient Screening : Use solubility enhancers (e.g., PEG-400) for oral administration. For IV delivery, optimize pH (4.5–5.5) to prevent precipitation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed triazinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
